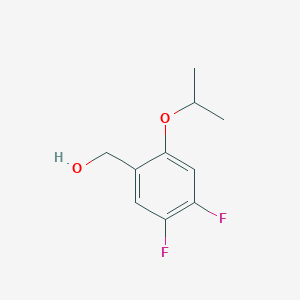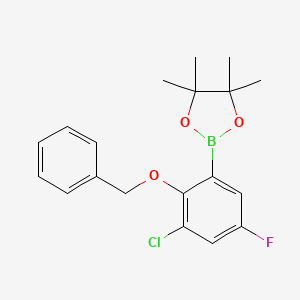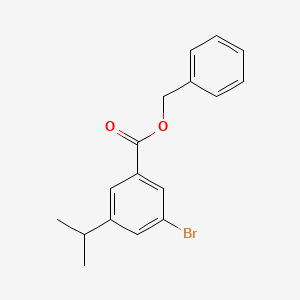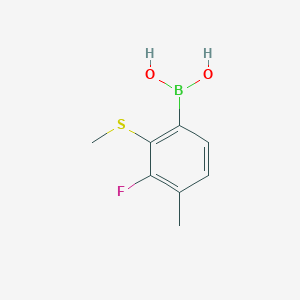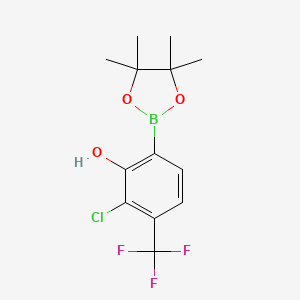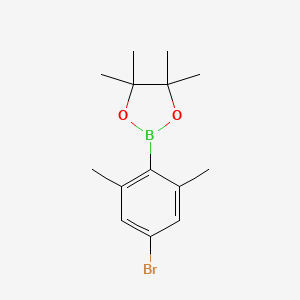
4-Bromo-2,6-dimethylphenylboronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2,6-dimethylphenylboronic acid pinacol ester, also known as BBr2Me2Pin, is an organic compound widely used in the field of chemistry . Its IUPAC name is 2-(4-bromo-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The compound has a molecular weight of 311.03 .
Synthesis Analysis
Pinacol boronic esters, such as 4-Bromo-2,6-dimethylphenylboronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BBrO2/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also be converted into a broad range of functional groups .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . The compound is shipped at room temperature .Applications De Recherche Scientifique
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process involves the removal of a boron group from the molecule, which is a critical step in many organic synthesis reactions .
Anti-Markovnikov Hydromethylation of Alkenes
The compound is also used in the formal anti-Markovnikov hydromethylation of alkenes . This is a valuable transformation that has not been well explored in the past .
Synthesis of (−)-Δ8-THC and Cholesterol
The compound has been applied in the synthesis of methoxy protected (−)-Δ8-THC and cholesterol . This showcases its utility in the synthesis of complex organic molecules .
4. Total Synthesis of δ-®-Coniceine and Indolizidine 209B The protodeboronation of this compound has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex molecules with significant biological activity .
Suzuki–Miyaura Coupling
One of the most important applications of organoboron compounds like this one is in the Suzuki–Miyaura coupling . This is a type of cross-coupling reaction used to form carbon-carbon bonds .
Conversion into Functional Groups
The boron moiety in this compound can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and various types of carbon-carbon bond formations .
Mécanisme D'action
Target of Action
4-Bromo-2,6-dimethylphenylboronic acid pinacol ester is a type of boronic ester, which are generally used in metal-catalyzed C-C bond formation reactions . The primary targets of this compound are the molecules involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of the boron moiety from the boronic ester . The protodeboronation process is catalytic and can be applied to 1°, 2°, and 3° alkyl boronic esters .
Biochemical Pathways
The protodeboronation of boronic esters affects the biochemical pathways involved in C-C bond formation. The removal of the boron moiety can lead to the formation of new C-C bonds, thereby altering the structure of the target molecules . The downstream effects of these changes can vary depending on the specific reactions and molecules involved.
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters is influenced by the substituents in the aromatic ring and the ph of the environment . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action is the formation of new C-C bonds in the target molecules . This can lead to structural changes in these molecules, potentially affecting their function.
Action Environment
The action of 4-Bromo-2,6-dimethylphenylboronic acid pinacol ester is influenced by environmental factors such as pH. The rate of the protodeboronation reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of its environment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-bromo-2,6-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BBrO2/c1-9-7-11(16)8-10(2)12(9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMZCJJZTNMHSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-dimethylphenylboronic acid pinacol ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

